N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
N-(3,4-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group attached to a dimethoxyphenyl ring and a dimethylpyrimidinyl ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 3,4-dimethoxyaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired guanidine compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine would depend on its specific biological target. Generally, guanidine compounds can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea
- N-(3,4-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea
- N-(3,4-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)amidine
Uniqueness
N-(3,4-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, potentially leading to unique therapeutic effects.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-7-10(2)18-15(17-9)20-14(16)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNDCVZHQYAEHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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